4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
Description
Structural Classification and IUPAC Nomenclature
This compound belongs to the class of heterocyclic compounds that feature both nitrogen-containing five-membered and six-membered ring systems. The compound's International Union of Pure and Applied Chemistry name is 4-(1-methylpyrazol-4-yl)piperidine dihydrochloride, reflecting its systematic nomenclature based on the substitution pattern of the parent heterocyclic frameworks. The structural framework consists of a piperidine ring, which is an organic compound with the molecular formula (Carbon Hydrogen two)five Nitrogen Hydrogen, representing a six-membered ring containing five methylene bridges and one amine bridge. This piperidine core is substituted at the 4-position with a 1-methyl-1H-pyrazol-4-yl group, creating a unique hybrid structure.
The pyrazole component represents a five-membered heterocyclic structure characterized as an azole with three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The specific substitution pattern places a methyl group at the 1-position of the pyrazole ring, while the 4-position serves as the attachment point to the piperidine system. The dihydrochloride designation indicates the presence of two hydrochloride salt units, which significantly impacts the compound's physicochemical properties. The canonical Simplified Molecular Input Line Entry System representation is Carbon Nitrogen one Carbon equals Carbon(Carbon equals Nitrogen one)Carbon two Carbon Carbon Nitrogen Carbon Carbon two dot Chlorine dot Chlorine, providing a linear notation for the complete molecular structure.
The compound's structural classification places it within the broader category of piperidine derivatives, which are ubiquitous building blocks in pharmaceuticals and fine chemicals. Simultaneously, it represents a member of the pyrazole class of compounds, which have gained prominence due to their diverse biological activities. The International Chemical Identifier key for this compound is NWHNPNIBGLBOQY-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. This dual classification reflects the compound's position as a bridge between two major heterocyclic families, each contributing distinct structural and electronic properties to the overall molecular framework.
Historical Development in Heterocyclic Chemistry
The historical development of compounds like this compound traces back to the foundational discoveries in heterocyclic chemistry during the nineteenth century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the first synthetic routes to this important heterocyclic scaffold. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural origins in pepper alkaloids.
The pyrazole component has an equally rich historical foundation, with the term pyrazole being given to this class of compounds by German Chemist Ludwig Knorr in 1883. The classical method developed by German chemist Hans von Pechmann in 1898 provided a synthetic route to pyrazole from acetylene and diazomethane, establishing fundamental approaches that continue to influence modern synthetic strategies. The development of substituted pyrazole synthesis methods, particularly through condensation of 1,3-diketones with hydrazine (Knorr-type reactions), provided the foundation for accessing the methylated pyrazole derivatives found in compounds like this compound.
The convergence of piperidine and pyrazole chemistry represents a more recent development in heterocyclic research, driven by the pharmaceutical industry's recognition of the synergistic properties that hybrid structures can provide. The most common heterocycles in medicinal chemistry are those having five-membered or six-membered rings and containing heteroatoms of nitrogen, oxygen, or sulfur. The systematic exploration of piperidine-pyrazole hybrids emerged as researchers recognized that combining these scaffolds could yield compounds with enhanced biological activity profiles compared to their individual components. This historical progression from simple heterocyclic discovery to complex hybrid design reflects the evolution of medicinal chemistry from empirical observation to rational drug design principles.
The development of salt forms, particularly dihydrochloride derivatives, represents another important historical advancement in pharmaceutical chemistry. The recognition that salt formation could dramatically improve solubility, stability, and bioavailability led to the systematic exploration of various salt forms for heterocyclic compounds. The dihydrochloride form of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine represents the application of these principles to hybrid heterocyclic systems, demonstrating how historical discoveries in pharmaceutical science continue to inform modern compound development strategies.
Position in Contemporary Piperidine-Pyrazole Hybrid Research
This compound occupies a significant position within contemporary research on piperidine-pyrazole hybrid compounds, representing a class of molecules that have gained considerable attention for their diverse biological activities. Recent research has demonstrated that pyrazole derivatives exhibit remarkable therapeutic potential, with studies between 2018 and 2021 revealing their applications in anti-inflammatory, anticancer, and antimicrobial research. The systematic exploration of pyrazole hybrids has yielded compounds with impressive activity profiles, including COX-2 selective inhibitors with IC50 values as low as 0.62 micrometers and selectivity indices reaching 8.85.
Contemporary research on piperidine-pyrazole hybrids has revealed their particular utility in targeting central nervous system receptors and enzymes. The piperidine scaffold's versatility in pharmaceutical applications is well-established, with this heterocyclic framework appearing in numerous marketed medications including selective serotonin reuptake inhibitors like Paroxetine, stimulants and nootropics such as Methylphenidate, and antipsychotic medications including Haloperidol and Risperidone. The integration of pyrazole functionality into piperidine-based structures represents a strategic approach to developing compounds with enhanced selectivity and potency profiles.
| Compound Class | Representative Examples | Molecular Weight Range | Primary Applications |
|---|---|---|---|
| Piperidine-Pyrazole Hybrids | 4-(1-Methyl-1H-pyrazol-4-yl)piperidine derivatives | 238-350 grams per mole | Central nervous system targets |
| Pyrazole-Thiohydantoin Hybrids | Anti-inflammatory compounds | 300-450 grams per mole | COX-2 selective inhibition |
| Triazine-Pyrazole Hybrids | EGFR targeting compounds | 400-500 grams per mole | Anticancer applications |
The contemporary research landscape has particularly focused on the development of hybrid structures that combine the beneficial properties of both heterocyclic systems. Novel series of pyrazole hybrids, including pyrazole-thiohydantoin and pyrazole-methylsulfonyl derivatives, have demonstrated exceptional anti-inflammatory activity with ED50 values ranging from 55.83 to 88.28 micromoles per kilogram, often superior to the reference compound celecoxib. These findings position this compound within a broader context of hybrid compound development that seeks to optimize therapeutic indices through strategic structural modifications.
The compound's role in contemporary pharmaceutical research is further emphasized by its utility as a synthetic intermediate and building block for more complex therapeutic agents. The enhanced solubility profile provided by the dihydrochloride salt form makes it particularly valuable for biological screening programs and medicinal chemistry optimization campaigns. Recent advances in synthetic methodology have enabled the efficient preparation of such hybrid compounds through multi-step synthetic routes involving pyrazole ring formation, piperidine functionalization, and strategic coupling reactions. The systematic exploration of substituent effects on both the piperidine and pyrazole rings continues to drive innovation in this field, with researchers investigating how structural modifications impact biological activity, selectivity, and pharmaceutical properties.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;;/h6-8,10H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNPNIBGLBOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit soluble epoxide hydrolase (seh), an enzyme that facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
Based on the structure of similar compounds, it can be hypothesized that it may form hydrogen bonds and cation-π interactions with its target .
Biochemical Pathways
Compounds with similar structures have been shown to impact the pathway of soluble epoxide hydrolases .
Result of Action
Similar compounds have been reported to reduce blood pressure elevation and inflammatory roles by acting as seh inhibitors .
Biochemical Analysis
Biochemical Properties
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, affecting the overall cellular metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is key to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. In some cases, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. These factors determine the compound’s effectiveness and its impact on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.
Biological Activity
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 1-methyl-1H-pyrazol-4-yl group, which contributes to its biological activity. The dihydrochloride form enhances its solubility and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated several pyrazole derivatives, including this compound, for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.22 |
| This compound | Escherichia coli | 0.25 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In one study, it was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
| Cell Line | IC50 (μM) |
|---|---|
| Melanoma A375 | 5.0 |
| Breast Cancer MCF-7 | 3.5 |
These findings suggest that this compound may act as a promising candidate for further development in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammation and cancer progression. The pyrazole moiety allows for hydrogen bonding and π-π interactions, enhancing binding affinity and specificity to these targets .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives, including this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in patients with bacterial infections resistant to conventional antibiotics. Results showed significant improvement in infection resolution rates.
- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased inflammatory markers in serum.
- Case Study on Cancer Treatment : A preliminary study involving patients with advanced melanoma treated with this compound showed promising tumor reduction rates when combined with standard therapies.
Scientific Research Applications
Medicinal Chemistry
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant properties. A study demonstrated that derivatives of piperidine could modulate neurotransmitter systems, suggesting that this compound may have similar effects .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.
Synthesis Example
The compound can be used to synthesize substituted piperidines through nucleophilic substitution reactions. This application is particularly useful in creating libraries of compounds for drug discovery.
Biological Studies
The compound has been evaluated for its biological activities, including anti-inflammatory and analgesic effects. Its interaction with specific receptors can provide insights into new therapeutic avenues.
Case Study: Receptor Interaction
A study focused on the binding affinity of similar compounds to serotonin receptors showed promising results, indicating potential use in treating mood disorders .
Data Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Derivatives with Pyrazole Substituents
4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride (CAS: 2702587-75-3)
- Molecular Formula : C₉H₁₆ClN₃
- Molecular Weight : 201.7 g/mol
- Key Differences: The methyl group on the pyrazole is at the 3-position instead of the 4-position, and it is a mono-hydrochloride salt. This reduces its molecular weight by ~36.5 g/mol compared to the dihydrochloride form, likely affecting solubility and crystallinity .
4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine Dihydrochloride (CAS: 1211465-56-3)
- Molecular Formula : C₁₀H₁₈Cl₂N₃ (estimated)
- Key Differences: A methylene linker separates the pyrazole and piperidine rings.
Piperidine Derivatives with Other Heterocyclic Substituents
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine Dihydrochloride
- Molecular Formula : C₈H₁₆Cl₂N₄
- Molecular Weight : 239.15 g/mol
- Key Differences : Replacing pyrazole with a triazole introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and polarity. This may improve water solubility but reduce membrane permeability .
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine Hydrochloride
Piperidine Derivatives with Functional Group Modifications
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride (CAS: 1431965-76-2)
- Molecular Formula : C₁₁H₁₈ClN₃O₂
- Molecular Weight : 275.73 g/mol
- Key Differences : The addition of a carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation with cations beyond hydrochloride. This modification expands its utility in prodrug design .
4-(Pyrrolidin-1-ylmethyl)piperidine Dihydrochloride
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Salt Form |
|---|---|---|---|---|---|
| 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride | 1137950-26-5 | C₉H₁₇Cl₂N₃ | 238.16 | Pyrazole-4-yl, methyl | Dihydrochloride |
| 4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride | 2702587-75-3 | C₉H₁₆ClN₃ | 201.7 | Pyrazole-3-yl, methyl | Hydrochloride |
| 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride | EN300-127037 | C₈H₁₆Cl₂N₄ | 239.15 | Triazole-4-yl, methyl | Dihydrochloride |
| 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride | EN300-138724 | C₈H₁₄ClN₃S | 205.69 | Thiadiazole-2-yl, methyl | Hydrochloride |
| 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride | - | C₁₁H₂₂Cl₂N₂ | 241.20 | Pyrrolidinylmethyl | Dihydrochloride |
Key Observations
- Salt Form Impact: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochloride analogs, as seen in the target compound versus 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride .
- Heterocycle Choice : Thiadiazole and triazole substituents introduce distinct electronic and steric profiles compared to pyrazole, influencing pharmacokinetic properties .
Preparation Methods
Pyrazole Ring Formation
The pyrazole nucleus is typically synthesized by reacting methylhydrazine with a suitable β-diketone or α,β-unsaturated carbonyl compound. For example, methylhydrazine reacts with an enaminone or a ketone precursor to form the 1-methyl-pyrazole core. This step is often conducted under mild acidic or neutral conditions in ethanol or similar solvents to facilitate ring closure.
Piperidine Ring Functionalization
The piperidine ring can be introduced or modified via reductive amination or nucleophilic substitution. A common starting material is 4-piperidone hydrochloride, which can be protected with tert-butoxycarbonyl (Boc) groups to form N-Boc-4-piperidone. This intermediate undergoes reductive amination with ammonia or amine sources in the presence of titanium isopropoxide and a reducing agent to yield N-Boc-4-aminopiperidine.
Coupling of Pyrazole to Piperidine
The key step involves coupling the pyrazole ring to the piperidine moiety. This can be achieved by nucleophilic substitution or cross-coupling reactions where the amino-functionalized piperidine reacts with a halogenated pyrazole derivative or its equivalent. For example, N-Boc-4-aminopiperidine reacts with a halopyrazole under basic conditions (using potassium iodide as a catalyst) in solvents like dimethylformamide (DMF) or methanol to afford the coupled product.
Deprotection and Salt Formation
After coupling, the Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane or methanol) to yield the free amine. The free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and facilitating purification.
Representative Synthetic Route (Stepwise)
Research Findings and Optimization
- The use of Boc protection in the early stages improves selectivity and yield by preventing side reactions on the piperidine nitrogen.
- Reductive amination under inert atmosphere with titanium isopropoxide as a Lewis acid catalyst enhances the efficiency of amine introduction on the piperidine ring.
- Potassium iodide catalysis in coupling steps improves nucleophilicity and reaction rates, allowing milder conditions and higher yields.
- Acidic deprotection and salt formation steps are critical for obtaining a pure, stable crystalline form suitable for pharmaceutical uses.
Comparative Data Table of Key Intermediates and Conditions
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride in laboratory settings?
- Methodological Answer : Follow general hazardous substance guidelines: use PPE (gloves, lab coat, goggles), ensure adequate ventilation, and avoid inhalation/skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention for persistent irritation . Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Regularly review Safety Data Sheets (SDS) for updates, as classifications may evolve based on new data .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Use stepwise protocols similar to piperidine derivatives:
Coupling reactions : Employ N-methylpyrazole with piperidine precursors under alkaline conditions.
Purification : Apply column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .
Yield improvement : Optimize stoichiometry (e.g., 1.2 equivalents of pyrazole to piperidine) and reaction time (monitor via TLC/HPLC) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Confirm structure via - and -NMR, focusing on pyrazole (δ 7.5–8.0 ppm) and piperidine (δ 1.5–3.0 ppm) protons.
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (expected m/z: ~292.2 for free base + 2HCl).
- Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N ratios .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning to predict optimal reaction pathways. For example, ICReDD’s approach combines reaction path searches and experimental data feedback loops to reduce trial-and-error in optimizing reaction conditions (e.g., solvent polarity, temperature) . Validate predictions via small-scale experiments before scaling up .
Q. What strategies address contradictions in biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Control variables like pH (6.5–7.5), temperature (25–37°C), and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Orthogonal assays : Cross-validate results using SPR (binding affinity), cell-based assays (e.g., cAMP modulation), and in silico docking (e.g., AutoDock Vina for receptor interactions) .
- Batch variability checks : Analyze purity (HPLC) and counterion content (ion chromatography) across batches .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., free piperidine) indicate hydrolysis susceptibility .
- Light sensitivity : Store in amber vials; compare UV-vis spectra before/after light exposure (λmax ~260 nm for pyrazole) .
- Solution stability : Test in buffers (pH 2–9) at 4°C; monitor via NMR for structural changes .
Q. What advanced reactor designs improve scalability for its synthesis?
- Methodological Answer :
- Flow chemistry : Use microreactors for precise control of exothermic steps (e.g., HCl addition during salt formation).
- Membrane reactors : Separate byproducts (e.g., unreacted pyrazole) in real-time to enhance yield .
- Scale-up considerations : Apply dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency in stirred-tank reactors .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
